molecular formula C21H23N3O5S2 B13516803 2-(2-Morpholino-5-morpholinosulfonyl-phenyl)-1,2-benzothiazol-3-one

2-(2-Morpholino-5-morpholinosulfonyl-phenyl)-1,2-benzothiazol-3-one

Cat. No.: B13516803
M. Wt: 461.6 g/mol
InChI Key: OQXGEGPDPXAQRC-UHFFFAOYSA-N
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Description

2-(2-Morpholino-5-morpholinosulfonyl-phenyl)-1,2-benzothiazol-3-one is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of morpholino and morpholinosulfonyl groups further enhances its chemical properties, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Morpholino-5-morpholinosulfonyl-phenyl)-1,2-benzothiazol-3-one typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-chloro-1,2-benzothiazol-3-one. This intermediate is then reacted with 2-(morpholino-5-morpholinosulfonyl)phenylamine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Morpholino-5-morpholinosulfonyl-phenyl)-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Introduction of halogenated derivatives.

Scientific Research Applications

2-(2-Morpholino-5-morpholinosulfonyl-phenyl)-1,2-benzothiazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Morpholino-5-morpholinosulfonyl-phenyl)-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-N-(2-morpholino-5-morpholinosulfonyl)phenylacetamide
  • 2-(2-Methoxyphenyl)-N-(2-morpholino-5-morpholinosulfonyl)phenylacetamide

Comparison: Compared to similar compounds, 2-(2-Morpholino-5-morpholinosulfonyl-phenyl)-1,2-benzothiazol-3-one stands out due to its unique benzothiazole core, which imparts distinct chemical properties and reactivity. The presence of both morpholino and morpholinosulfonyl groups further enhances its versatility, making it suitable for a broader range of applications in research and industry.

Properties

Molecular Formula

C21H23N3O5S2

Molecular Weight

461.6 g/mol

IUPAC Name

2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C21H23N3O5S2/c25-21-17-3-1-2-4-20(17)30-24(21)19-15-16(31(26,27)23-9-13-29-14-10-23)5-6-18(19)22-7-11-28-12-8-22/h1-6,15H,7-14H2

InChI Key

OQXGEGPDPXAQRC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=CC=CC=C5S4

Origin of Product

United States

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